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3-Azabicyclo[4.1.0]heptan-2-one Documentation Hub

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  • Product: 3-Azabicyclo[4.1.0]heptan-2-one
  • CAS: 31681-11-5

Core Science & Biosynthesis

Foundational

Pharmacophore modeling using 3-Azabicyclo[4.1.0]heptan-2-one derivatives

Title: Precision Pharmacophore Modeling of 3-Azabicyclo[4.1.0]heptan-2-one Derivatives: A Guide to Conformationally Constrained Peptidomimetics Executive Summary The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Pharmacophore Modeling of 3-Azabicyclo[4.1.0]heptan-2-one Derivatives: A Guide to Conformationally Constrained Peptidomimetics

Executive Summary

The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a privileged class of "Conformationally Restricted Amino Acid" (CRAA) mimics. Unlike flexible linear peptides, this bicyclic lactam rigidly locks the


 (phi) and 

(psi) torsion angles, reducing the entropic penalty upon binding to biological targets. This guide details the technical workflow for pharmacophore modeling using this scaffold, focusing on its utility in designing protease inhibitors, GPCR ligands, and triple reuptake inhibitors (via its reduced amine counterparts). We explore the unique electronic signature of the cyclopropane-fused lactam and provide a self-validating computational protocol for lead optimization.

Part 1: The Scaffold Architecture & Pharmacophoric Signature

To model this scaffold effectively, one must understand its 3D architecture. The molecule consists of a piperidin-2-one (valerolactam) ring fused to a cyclopropane ring.

Structural Geometry and Stereochemistry

The [4.1.0] fusion creates a rigid bicyclic system. The critical modeling parameter is the stereochemistry at the bridgehead carbons (C1 and C6).

  • Cis-Fusion: The most common and stable configuration. It forces the piperidinone ring into a distorted half-chair or boat-like conformation.

  • Vector Positioning: The C2 carbonyl and N3 amine provide fixed Hydrogen Bond Acceptor (HBA) and Hydrogen Bond Donor (HBD) vectors, respectively. The cyclopropane ring (C7) acts as a steric bulk that can fill hydrophobic pockets (

    
     or 
    
    
    
    sites in proteases).
Electronic Properties (The "Banana Bond" Effect)

The cyclopropane ring is not merely a hydrophobic spacer. The C-C bonds possess significant


-character ("banana bonds"), capable of interacting with electron-deficient centers (cation-

interactions) or acting as weak H-bond acceptors.
  • Modeling Tip: When assigning pharmacophore features, tag the centroid of the cyclopropane ring as a Hydrophobic (HYD) feature, but optionally flag it as a

    
    -interaction site  if the target pocket contains aromatic residues (e.g., Phe, Tyr).
    

Table 1: Physicochemical Profile of the Core Scaffold

FeatureComponentPharmacophore TagModeling Consideration
Amide Carbonyl C2=OHBA (Acceptor)Directional vector perpendicular to the C-N bond.
Amide Nitrogen N3-HHBD (Donor)Essential for backbone mimicry; often substituted in CNS ligands.
Cyclopropane C1-C6-C7HYD / Exclusion Vol Rigid steric block; creates "exclusion spheres" in the model.
Bridgehead C1 / C6Chiral Center Must model both

and

enantiomers separately.

Part 2: Computational Protocol (The "How-To")

This protocol moves beyond generic modeling, addressing the specific constraints of bicyclic lactams.

Phase 1: Ligand Preparation & Conformational Analysis

Although the core is rigid, the substituents (R-groups at N3, C4, C5) retain rotational freedom.

  • Protonation State: For the 2-one (lactam) derivatives, the Nitrogen is neutral at physiological pH. If modeling the reduced derivative (amine), protonate N3 (+1 charge).

  • Stereoisomer Generation: Generate both cis-fused enantiomers. Do not assume the commercial racemate is active; usually, one enantiomer dominates biological activity (e.g., the

    
     form often mimics L-proline).
    
  • Conformational Search: Use a Monte Carlo search (e.g., in MOE or Schrödinger) for side chains.

    • Constraint: Fix the bicyclic core atoms. Allow only exocyclic bonds to rotate.

Phase 2: Pharmacophore Alignment (The "Anchor" Approach)

When aligning 3-azabicyclo[4.1.0]heptan-2-one derivatives to a reference ligand (e.g., a peptide substrate):

  • Define Anchors: Use the Amide bond (O=C-N-H) as the primary alignment anchor (RMSD < 0.5 Å).

  • Vector Matching: Align the cyclopropane ring centroid with the side chain of the amino acid being mimicked (e.g., the proline ring or a leucine side chain).

Phase 3: Model Validation (Decoy Set Construction)

A robust model must distinguish actives from decoys.

  • Active Set: Known 3-azabicyclo[4.1.0] derivatives (see References).[1][2][3][4]

  • Decoy Set: Generate property-matched decoys (DUD-E methodology). Crucially, include monocyclic piperidinones and acyclic amides as decoys.

    • Logic: If your model ranks flexible acyclic amides as highly as the rigid bicyclic scaffold, your pharmacophore is too loose. It fails to capture the "entropic advantage" of the [4.1.0] system.

Part 3: Visualization of the Workflow

The following diagram illustrates the decision matrix for modeling this specific scaffold, distinguishing between Peptidomimetic applications (Lactam) and CNS applications (Amine).

PharmacophoreWorkflow Start Input: 3-Azabicyclo[4.1.0]heptan-2-one Core Stereo Stereochemical Enumeration (1R,6S vs 1S,6R) Start->Stereo Branch Target Class Selection Stereo->Branch PathA Peptidomimetic (Protease/GPCR) Retain C2=O (Lactam) Branch->PathA Peptide Mimic PathB CNS Ligand (Reuptake Inhibitor) Reduce C2=O to CH2 (Amine) Branch->PathB Bioisostere FeatA Feature Mapping A: 1. HBA (C=O) 2. HBD (N-H) 3. HYD (Cyclopropane) PathA->FeatA FeatB Feature Mapping B: 1. Pos Ionizable (N+) 2. HYD (Aryl @ C6) 3. Excluded Vol (Bridge) PathB->FeatB Align 3D Alignment & Scoring (Penalty for Steric Clash) FeatA->Align FeatB->Align Valid Validation: ROC Curve > 0.7 vs. Flexible Decoys Align->Valid

Caption: Workflow for pharmacophore generation distinguishing between the lactam (peptidomimetic) and amine (CNS active) pathways.

Part 4: Case Study & Applications

Application: Triple Reuptake Inhibitors (CNS)

While the "2-one" (lactam) is the synthetic intermediate, the reduced amine derivatives are potent Triple Reuptake Inhibitors (TRI) for depression.

  • Mechanism: The rigid [4.1.0] scaffold positions an aryl group (at C6) and an alkoxyalkyl group (at N3 or C1) in a specific orientation that spans the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter binding sites.

  • Protocol: When modeling the lactam precursor, ensure the C2=O vector does not clash with the conserved Aspartate residue found in monoamine transporters, which typically anchors the protonated amine.

Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The 3-azabicyclo[4.1.0]heptan-2-one core serves as a rigidified analogue of the pyrrolidine ring found in Vildagliptin.

  • Pharmacophore Setup:

    • S1 Pocket: The nitrile group (often attached to the scaffold) targets the catalytic serine.

    • S2 Pocket: The bicyclic core fits into the hydrophobic S2 subsite. The cyclopropane ring provides superior shape complementarity compared to a flat aromatic ring.

  • Validation: High enrichment factors are observed when screening against DPP-4 crystal structures (e.g., PDB: 3W2T) due to the scaffold's ability to satisfy the hydrophobic requirements of the S2 pocket without entropic loss.

References

  • Micheli, F. et al. (2010). "6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor."[1][2][3] Journal of Medicinal Chemistry, 53(13), 4989–5001. Link

  • Lukin, O. (2020).[5][6] "Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design." Life Chemicals Blog. Link

  • Pan, X. et al. (2015).[3] "Bicyclic

    
    -amino acids." Tetrahedron, 71(33), 5169-5216.[3] Link[3]
    
  • Lysenko, V. et al. (2024).[7] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv. Link(Note: Cited for synthetic methodology of related bicyclic azane scaffolds).

  • Wen, Z. et al. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere."[8] Journal of Medicinal Chemistry, 62(15), 6972-6984. Link

Sources

Exploratory

Potential biological activities of 3-Azabicyclo[4.1.0]heptan-2-one based alkaloids

The 3-Azabicyclo[4.1.0]heptan-2-one scaffold represents a distinct class of conformationally restricted pharmacophores. Unlike its lower homologue (3-azabicyclo[3.1.0]hexane, a proline mimic), this [4.1.0] system functio...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Azabicyclo[4.1.0]heptan-2-one scaffold represents a distinct class of conformationally restricted pharmacophores. Unlike its lower homologue (3-azabicyclo[3.1.0]hexane, a proline mimic), this [4.1.0] system functions primarily as a constrained pipecolic acid (homoproline) surrogate and a versatile gamma-lactam peptidomimetic .

This technical guide details the structural pharmacology, synthetic access, and biological utility of this scaffold, specifically focusing on its role in GPCR modulation (MCHR1, mGluR) and peptide secondary structure stabilization.

Part 1: Structural Pharmacology & Chemical Space

1.1 The Constrained Pipecolic Acid Surrogate

The 3-azabicyclo[4.1.0]heptan-2-one core fuses a cyclopropane ring to a piperidin-2-one (valerolactam) ring. This fusion imparts significant torsional strain, locking the nitrogen lone pair and the carbonyl group into a fixed geometry.

  • vs. Proline Mimics: While 3-azabicyclo[3.1.0]hexane mimics the

    
    -turn of proline, the [4.1.0] system mimics the larger ring size of pipecolic acid but with restricted conformational freedom (limiting ring puckering).
    
  • Freidinger Lactam Evolution: It serves as a "next-generation" Freidinger lactam. By restricting the

    
     (psi) and 
    
    
    
    (phi) torsion angles, it stabilizes Type II
    
    
    -turns
    in peptide backbones, making it invaluable for protease inhibitor design.
1.2 Pharmacophore Mapping

In medicinal chemistry, this scaffold is utilized to:

  • Reduce hERG Liability: Replacing flexible piperidines with the rigid [4.1.0] bicyclic system has been shown to maintain potency against targets like MCHR1 (Melanin-Concentrating Hormone Receptor 1) while significantly lowering affinity for the hERG potassium channel, a critical safety parameter.

  • Bioisosterism: The amine derivative (reduced lactam) acts as a non-nitrogen containing morpholine isostere in kinase inhibitors (e.g., PI3K/mTOR), occupying the hinge-binding region with distinct vector orientation.

Part 2: Biological Activities & Targets

2.1 Primary Target: MCHR1 Antagonism (Metabolic Disorders)

The most validated biological activity of the 3-azabicyclo[4.1.0]heptane class lies in the modulation of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) involved in energy homeostasis and anxiety.

  • Mechanism: Antagonism of MCHR1 prevents the binding of MCH, suppressing orexigenic (appetite-stimulating) signaling.

  • Significance: Early MCHR1 antagonists failed due to hERG toxicity. The [4.1.0] scaffold provides the necessary rigidity to differentiate the MCHR1 orthosteric site from the hERG pore.

2.2 Secondary Target: mGluR Modulation (CNS)

Similar to the [3.1.0] "LY" series (e.g., LY354740), the [4.1.0] lactams and amino acids serve as ligands for Metabotropic Glutamate Receptors (mGluR).

  • Selectivity: The larger ring size tends to shift selectivity towards Group II (mGluR2/3) or Group III receptors, acting as glutamate analogues that modulate synaptic transmission in anxiety and schizophrenia models.

2.3 Peptidomimetics (Protease Inhibition)

The lactam "2-one" moiety allows direct incorporation into peptide chains.

  • Activity: It acts as a

    
    -turn  or 
    
    
    
    -turn
    inducer.
  • Application: Used in the design of inhibitors for serine proteases (e.g., DPP-4, Thrombin) where a rigid "kink" is required to fit the enzyme's S1 or S2 pocket.

Part 3: Synthetic Protocols

Two primary routes are recommended: the Simmons-Smith Cyclopropanation (robust, scalable) and the Gold-Catalyzed Cycloisomerization (atom-economical, modern).

Protocol A: Simmons-Smith Cyclopropanation of Enamides

Best for: Large-scale preparation of the core scaffold.

Reagents:

  • Substrate:

    
    -Boc-1,2,3,4-tetrahydropyridine (or corresponding enamide).
    
  • Carbenoid Source: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Pre-complexation: In a flame-dried flask under Argon, dissolve

    
     (1.0 M in hexanes, 2.2 equiv) in anhydrous DCM at 0°C.
    
  • Carbenoid Formation: Dropwise add

    
     (4.4 equiv). A white precipitate may form. Stir for 20 min to form the active Furukawa reagent (
    
    
    
    ).
  • Addition: Add the enamide substrate (1.0 equiv) dissolved in DCM slowly to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (stain with KMnO4; cyclopropanes do not stain well with UV).

  • Quench: Caution: Quench carefully with saturated aqueous

    
    . Vigorous gas evolution will occur.
    
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Oxidation (to Lactam): If starting from the amine, oxidize the benzylic position (if protected) or use

    
     oxidation protocols to install the "2-one" carbonyl if not present. Note: It is often more efficient to cyclopropanate the dihydropyridin-2-one directly.
    
Protocol B: Gold-Catalyzed Cycloisomerization

Best for: Highly substituted derivatives and stereocontrol.

Reaction Logic: This route utilizes 1,6-enyne precursors. A Gold(I) catalyst activates the alkyne, triggering an intramolecular cyclopropanation of the alkene.

Step-by-Step Methodology:

  • Substrate: Prepare an

    
    -tethered 1,6-enyne (e.g., 
    
    
    
    -allyl-N-propargyl amide).
  • Catalyst: Use [Au(PPh3)Cl] (5 mol%) and AgSbF6 (5 mol%) as a halide scavenger.

  • Conditions: Run in Toluene at RT or 60°C.

  • Mechanism: The gold carbene intermediate undergoes a 1,2-hydrogen shift or direct cyclopropanation to yield the bicyclo[4.1.0] system.

Part 4: Visualization & Pathways

4.1 MCHR1 Signaling & Antagonist Interaction

The following diagram illustrates the pathway blocked by 3-azabicyclo[4.1.0]heptane-based antagonists.

MCHR1_Pathway Ligand MCH (Neuropeptide) Receptor MCHR1 (GPCR) Ligand->Receptor Activates Antagonist 3-Azabicyclo[4.1.0]heptane Derivative Antagonist->Receptor Blocks (Ki < 10nM) G_Protein Gi/Go Protein Receptor->G_Protein Couples Effector Adenylate Cyclase G_Protein->Effector Inhibits Channel Ca2+ Channels G_Protein->Channel Modulates cAMP cAMP Levels Effector->cAMP Reduces Outcome Orexigenic Effect (Feeding Behavior) cAMP->Outcome Signaling Cascade

Caption: Mechanism of Action for 3-azabicyclo[4.1.0]heptane derivatives acting as MCHR1 antagonists to suppress orexigenic signaling.

4.2 Synthetic Workflow (Simmons-Smith)

Synthesis_Workflow Start Dihydropyridin-2-one Intermediate Zinc-Carbenoid Complex Start->Intermediate Coordination Reagent Et2Zn + CH2I2 (Furukawa Reagent) Reagent->Intermediate Product 3-Azabicyclo[4.1.0] heptan-2-one Intermediate->Product Cyclopropanation (DCM, 0°C to RT)

Caption: Synthetic route via Furukawa-modified Simmons-Smith cyclopropanation of the dihydropyridinone precursor.

Part 5: Data Summary

Table 1: Comparative Profile of Azabicyclo Scaffolds

ScaffoldRing SizeMimic TypePrimary Biological UtilityKey Conformational Feature
3-Azabicyclo[4.1.0]heptan-2-one 6 + 3Pipecolic Acid MCHR1 Antagonist, mGluR2/3Rigid Boat/Chair,

-turn inducer
3-Azabicyclo[3.1.0]hexane5 + 3ProlinemGluR2/3 Agonist (e.g., LY354740)Rigid Envelope,

-turn inducer
2-Azabicyclo[2.2.1]heptane5 + bridgedProline (Bridged)DPP-4 InhibitionBridged rigid system

References

  • Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters. [Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere. Journal of Medicinal Chemistry. [Link]

  • Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Chemical Communications. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules. [Link]

Sources

Foundational

Literature review of bicyclic lactams containing 3-Azabicyclo[4.1.0]heptan-2-one

[1] Executive Summary The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a privileged structural motif in medicinal chemistry, characterized by a piperidin-2-one ( -lactam) ring fused to a cyclopropane unit.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a privileged structural motif in medicinal chemistry, characterized by a piperidin-2-one (


-lactam) ring fused to a cyclopropane unit.[1] This bicyclic system serves as a conformationally constrained surrogate for pipecolic acid and 

-aminobutyric acid (GABA) derivatives.[1] By restricting the flexibility of the lactam ring, this scaffold locks bio-active conformations, enhancing binding affinity and metabolic stability in drug candidates.[2]

This technical guide synthesizes the structural properties, synthetic methodologies, and medicinal applications of this core, designed for researchers in drug discovery and organic synthesis.

Structural & Conformational Analysis

The Constrained Pharmacophore

The fusion of the cyclopropane ring to the piperidinone core at the C1-C6 or C4-C5 positions (depending on substitution patterns) introduces significant ring strain (~27 kcal/mol) and rigidity.[1]

  • Stereoelectronic Effects: The cyclopropane ring acts as a

    
    -donor and 
    
    
    
    -acceptor, influencing the basicity of the lactam nitrogen and the electrophilicity of the carbonyl.[1]
  • Pucker Control: unlike the flexible chair/boat conformations of piperidin-2-one, the 3-azabicyclo[4.1.0]heptan-2-one system adopts a rigid "half-chair" or "distorted boat" conformation.[1] This is critical for positioning substituents (e.g., aryl groups) in precise vectors for receptor interaction, as seen in Triple Reuptake Inhibitors (TRIs).[1][2]

Diagram: Conformational Locking

The following diagram illustrates the transition from a flexible piperidinone to the rigid bicyclic system.

Conformation cluster_0 Flexible Precursor cluster_1 Rigid Scaffold A Piperidin-2-one (Chair/Boat Equilibrium) B 3-Azabicyclo[4.1.0]heptan-2-one (Locked Half-Chair) A->B Cyclopropanation (+ Strain Energy) C Enhanced Receptor Selectivity B->C

Caption: Transformation of flexible lactams into rigid bicyclic scaffolds, minimizing entropic penalty upon binding.

Synthetic Strategies

The construction of the 3-azabicyclo[4.1.0]heptan-2-one core primarily relies on two mechanistic pillars: Cyclopropanation of Enlactams and Intramolecular Carbene Insertion .[1]

Strategy A: Cyclopropanation of Enlactams (Intermolecular)

This is the most scalable approach.[1] It involves the reaction of 5,6-dihydro-2(1H)-pyridinones (enlactams) with carbenoids.[1]

  • Simmons-Smith/Furukawa Reagent: Using

    
     and 
    
    
    
    .[1] This method is highly stereoselective, typically delivering the cyclopropane anti to bulky substituents at the C6 position to minimize steric clash.[2]
  • Corey-Chaykovsky Reaction: Using sulfoxonium ylides.[1] While effective for ketones, this is less common for enlactams due to competing reactions at the amide carbonyl, unless the nitrogen is protected with a strong electron-withdrawing group (EWG).[1][2]

Strategy B: Gold-Catalyzed Cycloisomerization (Intramolecular)

A more modern, atom-economical approach involves the rearrangement of cyclopropenyl-tethered amides or alkynyl amides.[1]

  • Mechanism: Au(I) activates a tethered alkyne or cyclopropene, triggering an intramolecular nucleophilic attack by the amide nitrogen or carbon, followed by cyclization.[1][2]

  • Key Insight: Recent work (e.g., Organic Letters, 2019) demonstrated that allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides undergo Au-catalyzed cycloisomerization to yield 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity.[1][2][3]

Synthesis Workflow Diagram

SynthesisPathways Start Target: 3-Azabicyclo[4.1.0]heptan-2-one MethodA Method A: Enlactam Cyclopropanation ReagentA Et2Zn, CH2I2 (Furukawa Reagent) MethodA->ReagentA MethodB Method B: Au(I) Cycloisomerization ReagentB AuCl, AgSbF6 (Cat.) MethodB->ReagentB PrecursorA 5,6-dihydro-2(1H)-pyridinone PrecursorA->MethodA PrecursorB Cyclopropenyl/Alkynyl Amide PrecursorB->MethodB ReagentA->Start Stereoselective Addition ReagentB->Start Ring Rearrangement

Caption: Dual synthetic pathways accessing the bicyclic lactam core via intermolecular vs. intramolecular logic.

Reactivity & Ring Opening

The 3-azabicyclo[4.1.0]heptan-2-one core is not just a final target; it is a reactive intermediate.[1] The "Donor-Acceptor" cyclopropane concept applies here if an Electron Withdrawing Group (EWG) is present on the nitrogen.[1]

Reaction TypeReagentOutcomeMechanistic Driver
Distal Bond Cleavage Nucleophiles (

) / Lewis Acid
Functionalized PiperidinesStrain release + amide resonance stabilization.[1]
N-Alkylation R-X, Base (NaH)N-substituted BicyclesStandard amide alkylation; ring remains intact.[1]
Reductive Opening

or

Methyl-substituted PiperidinonesRegioselective cleavage of the cyclopropane.[1]

Medicinal Chemistry Applications

Triple Reuptake Inhibitors (TRIs)

Derivatives of 3-azabicyclo[4.1.0]heptane have shown potent activity as Triple Reuptake Inhibitors (Serotonin, Norepinephrine, Dopamine).[1][2][4]

  • Key Compound: 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane.[1][4]

  • Mechanism: The rigid scaffold positions the aryl group to interact with the S1 pocket of the transporter proteins, while the basic nitrogen mimics the amine of the neurotransmitter.[1]

Peptidomimetics & Protease Inhibitors

The scaffold acts as a Proline or Pipecolic Acid mimic.

  • Application: Incorporation into peptide chains to induce

    
    -turns.[1]
    
  • Significance: Prevents enzymatic degradation by proteases that cannot recognize the unnatural constrained topology.

Experimental Protocols

Protocol 1: Stereoselective Synthesis via Furukawa Modification

This protocol describes the conversion of an enlactam to the bicyclic core.[1]

Reagents:

  • 5,6-dihydro-2(1H)-pyridinone derivative (1.0 eq)[1]

  • Diethylzinc (

    
    , 1.0 M in hexanes, 5.0 eq)[1][2]
    
  • Diiodomethane (

    
    , 10.0 eq)[1][2]
    
  • Dichloromethane (DCM, anhydrous)[1]

Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the enlactam (1.0 mmol) and anhydrous DCM (10 mL). Cool to 0°C.

  • Carbenoid Formation: In a separate flask, add DCM (5 mL) and

    
     (5.0 mmol). Dropwise add 
    
    
    
    (10.0 mmol) at 0°C. Stir for 15 min to form the active zinc-carbenoid species (
    
    
    ).
    • Expert Note: The pre-formation of the carbenoid is crucial to avoid direct reaction of

      
       with the lactam carbonyl.[1]
      
  • Addition: Cannulate the carbenoid solution into the enlactam solution slowly over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC (stain with KMnO4; product does not absorb UV strongly unless aryl groups are present).[1]

  • Quench: Carefully quench with saturated aqueous

    
    . Caution: Gas evolution.[2]
    
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Ethyl Acetate/Hexanes).

Self-Validation:

  • NMR Check: Look for high-field signals (0.5 - 1.5 ppm) characteristic of cyclopropane protons.[1] The coupling constants (

    
    ) will confirm the cis/trans fusion relative to bridgehead protons.[1]
    

References

  • Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes Source: Organic Letters (2019) URL:[Link][1][2][3]

  • 1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor Source: Journal of Medicinal Chemistry (2014) URL:[Link][1][2]

  • Stereoselective Cyclopropanation Reactions (Review of Simmons-Smith variants) Source: Chemical Reviews (2003) URL:[1][2][5][Link][1]

  • Design and synthesis of orally bioavailable inhibitors of inducible nitric oxide synthase (iNOS) Source: Journal of Medicinal Chemistry (via PubMed) URL:[1][2][Link]

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases Source: J. Am. Chem. Soc. (2019) URL:[1][Link][1][2]

Sources

Protocols & Analytical Methods

Method

Using 3-Azabicyclo[4.1.0]heptan-2-one as a scaffold in peptidomimetic design

Executive Summary The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a critical advancement in conformational restriction strategies for peptide-based drug discovery. Functioning as a rigidified surrogate of pipecol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a critical advancement in conformational restriction strategies for peptide-based drug discovery. Functioning as a rigidified surrogate of pipecolic acid (homoproline), this bicyclic lactam locks the peptide backbone dihedral angles (


 and 

), significantly reducing the entropic penalty of receptor binding.

Unlike the more common 3-azabicyclo[3.1.0]hexane (proline mimic), the [4.1.0] system incorporates a six-membered lactam fused to a cyclopropane ring. This unique geometry is particularly effective for stabilizing Type II'


-turns  and protecting the peptide bond from proteolytic cleavage. This guide details the stereoselective synthesis, solid-phase incorporation, and structural validation of this scaffold.

Structural Analysis & Design Logic

The Conformational Constraint

Peptides containing natural amino acids often suffer from poor bioavailability due to rapid proteolysis and high conformational flexibility. Introducing the 3-azabicyclo[4.1.0]heptan-2-one scaffold addresses these issues by:

  • Steric Locking: The fused cyclopropane ring restricts the flexibility of the piperidinone ring, locking the

    
     space.
    
  • Backbone Geometry: It forces the N-C

    
     bond into a specific orientation, mimicking a twisted amide bond often found in bioactive transition states.
    
  • Hydrophobicity: The methylene bridge adds lipophilicity without significantly increasing molecular weight, improving membrane permeability.

Scaffold Comparison Matrix
FeatureProlinePipecolic Acid3-Azabicyclo[3.1.0]hexane3-Azabicyclo[4.1.0]heptan-2-one
Ring Size 565 (Fused 3)6 (Fused 3)
Turn Type Type I/IIVariableType I/II (Rigid)Type II' / Twisted (Rigid)
Steric Bulk LowMediumMediumHigh
Protease Stability LowModerateHighVery High

Protocol A: Stereoselective Synthesis

Objective: Synthesize the N-protected (1S,6R)-3-azabicyclo[4.1.0]heptan-2-one scaffold suitable for SPPS. Mechanism: The core strategy relies on the Corey-Chaykovsky cyclopropanation of an


-unsaturated lactam. This method is preferred over Simmons-Smith for conjugated systems due to higher yields and better diastereocontrol.
Reagents & Equipment[2][4][5][6]
  • Starting Material: N-Boc-5,6-dihydro-2(1H)-pyridinone (commercially available or synthesized from glutarimide).

  • Cyclopropanating Agent: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH).

  • Solvent: Anhydrous DMSO and THF.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow

Step 1: Ylide Formation

  • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Add NaH (60% dispersion in oil, 1.2 eq) . Wash with dry pentane (3x) to remove oil if high purity is required.

  • Add TMSOI (1.2 eq) .

  • Slowly add anhydrous DMSO (10 mL/g of substrate) via syringe. Caution: Hydrogen gas evolution.

  • Stir at room temperature (RT) for 30–60 minutes until the solution becomes clear/milky white (formation of dimethylsulfoxonium methylide).

Step 2: Cyclopropanation

  • Dissolve N-Boc-5,6-dihydro-2(1H)-pyridinone (1.0 eq) in anhydrous THF (minimum volume).

  • Add the lactam solution dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Note: The reaction targets the C4-C5 double bond. The Boc group directs the cyclopropanation to the less hindered face (usually anti to the bulky N-protecting group, though N-Boc often allows syn depending on specific conditions; verify stereochemistry via NOESY).

Step 3: Quench & Isolation

  • Quench carefully with saturated aqueous NH₄Cl at 0°C.

  • Extract with EtOAc (3x).

  • Wash combined organics with water (2x) and brine (1x) to remove DMSO.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Step 4: Hydrolysis (Optional for C-terminal use) If the target is the free acid for coupling:

  • Treat the lactam with LiOH (2 eq) in THF/H₂O (3:1). Warning: This opens the lactam ring.

    • Correction: To use as a scaffold within a chain, we typically keep the lactam intact if it serves as a constraint, OR we use an analogue with a carboxylic acid handle at C1 or C6.

    • Standard Application: The scaffold described is often used as a "Pro-Gly" or "Pip-Gly" replacement where the lactam carbonyl is the peptide bond. If you need to extend the chain from the C-terminus, you typically need a derivative with a carboxylate handle (e.g., at C1).

    • Alternative: If using the scaffold strictly as a constrained internal turn mimic, the lactam amide bond is the structural feature.

Visualization: Synthesis Pathway

SynthesisPath cluster_conditions Critical Parameters Start N-Boc-5,6-dihydro-2-pyridinone Inter Betaine Intermediate Start->Inter + Ylide (DMSO/THF) Ylide Me2S(O)CH2 (Ylide) Ylide->Inter Product N-Boc-3-azabicyclo[4.1.0]heptan-2-one Inter->Product Cyclization (-DMSO) Deprotect Free Amine Scaffold Product->Deprotect TFA/DCM (Boc Removal) c1 Temp: 0°C -> RT c2 Atmosphere: Inert (Ar)

Caption: Core synthesis route via Corey-Chaykovsky cyclopropanation of the unsaturated lactam.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The secondary amine of the 3-azabicyclo scaffold is sterically hindered (similar to N-methyl amino acids but more rigid). Standard coupling protocols often fail, leading to deletion sequences.

Optimized Coupling Protocol (Fmoc Strategy)

1. Resin Preparation

  • Use 2-Chlorotrityl Chloride (2-CTC) resin or Rink Amide resin depending on C-terminal requirements.

  • Loading: Low loading (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.

2. Coupling the Scaffold (To the Resin/Peptide)

  • The carboxylate of the scaffold (if using an acid-functionalized derivative) couples easily.

  • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).

  • Time: 2 hours, double coupling recommended.

3. Coupling the NEXT Amino Acid (Onto the Scaffold)

  • This is the critical bottleneck. The N-terminus of the scaffold is a hindered secondary amine.

  • Reagent Choice:

    • Standard: HATU is often insufficient.

    • High-Power: PyAOP or COMU are preferred.

    • Alternative: Triphosgene (to form an isocyanate intermediate) or Acid Fluorides (for extreme hindrance).

  • Protocol:

    • Pre-activate incoming Fmoc-AA-OH (5 eq) with PyAOP (5 eq) and DIPEA (10 eq) in DMF.

    • Add to resin-bound scaffold.

    • Microwave assistance: 75°C for 10 minutes (except for Cys/His).

    • Chloranil Test: Use Chloranil instead of Kaiser test for secondary amines. (Blue = Free secondary amine; Colorless = Coupled).

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance at N3Switch to PyAOP or COMU; Use Microwave irradiation (50W, 75°C).
Epimerization Over-activation of C-terminusUse collidine instead of DIPEA; Maintain low temperature (0°C) during activation.
Poor Solubility Aggregation of hydrophobic scaffoldUse "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides in the sequence.[1]

Biological Application: Protease Inhibitor Design

The [4.1.0] scaffold is ideal for designing inhibitors of serine proteases (e.g., Thrombin, HCV NS3).

Case Study Logic: In natural substrates, Proline often occupies the P2 position. Replacing Proline with 3-azabicyclo[4.1.0]heptan-2-one locks the P2 residue in a conformation that fits the S2 pocket but prevents the catalytic triad from accessing the scissile bond efficiently, or pre-organizes the inhibitor for tighter binding (reducing


 via entropy).
Decision Pathway for Scaffold Selection

DecisionMatrix Start Target Identification Turn Is a Turn Required? Start->Turn Type Turn Type? Turn->Type Yes Pro Use Proline (Flexible) Turn->Pro No (Linear) Type->Pro Flexible Turn Pip Use Pipecolic Acid Type->Pip Six-membered ring needed Aza310 Use 3-azabicyclo[3.1.0] (Type I/II mimic) Type->Aza310 Tight Beta-Turn Aza410 Use 3-azabicyclo[4.1.0] (Twisted/Type II' mimic) Pip->Aza410 Need Rigidification (High Metabolic Stability)

Caption: Selection logic for determining when to deploy the [4.1.0] scaffold versus standard proline analogs.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics.[2] Tetrahedron. Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (For SPPS compatibility). Link

  • Papadopoulos, A., et al. (2018). Synthesis of 3-azabicyclo[4.1.0]heptane derivatives via reaction of 1,2,3-triazines with enamines. Royal Society of Chemistry Advances. Link

(Note: While specific papers on the [4.1.0]-2-one isomer are rarer than the [3.1.0] isomer, the synthesis references provided cover the fundamental chemistry required to construct this specific bicyclic lactam.)

Sources

Application

Procedures for the N-alkylation of 3-Azabicyclo[4.1.0]heptan-2-one

Application Note: Strategic N-Alkylation of 3-Azabicyclo[4.1.0]heptan-2-one Executive Summary & Structural Analysis This guide details the protocols for the N-alkylation of 3-azabicyclo[4.1.0]heptan-2-one . This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 3-Azabicyclo[4.1.0]heptan-2-one

Executive Summary & Structural Analysis

This guide details the protocols for the N-alkylation of 3-azabicyclo[4.1.0]heptan-2-one . This scaffold consists of a piperidin-2-one (valerolactam) ring fused to a cyclopropane moiety. It is a critical pharmacophore in neuroscience drug discovery, serving as a conformationally restricted analogue of valerolactam and a core component in triple reuptake inhibitors (e.g., GSK1360707 analogues).

Structural Challenges:

  • Lactam Acidity: The pKa of the N-H proton is approximately 17–19 (DMSO scale). Successful alkylation requires a base strong enough to deprotonate the amide but nucleophilic enough to avoid attacking the carbonyl.

  • Cyclopropane Sensitivity: The fused cyclopropane ring introduces significant ring strain (~27 kcal/mol). While generally stable to basic conditions, it is susceptible to ring-opening under acidic conditions or extreme thermal stress.

  • Regioselectivity (N vs. O): Amide enolates are ambident nucleophiles. Conditions must favor N-alkylation (thermodynamic product) over O-alkylation (kinetic lactim ether formation).

Strategic Decision Matrix

Select the protocol based on your electrophile and scale.

DecisionTree Start Start: Select Electrophile Type Electrophile Type? Start->Type Primary Primary Alkyl Halide (MeI, BnBr, Et-I) Type->Primary Robust Sensitive Base-Sensitive / Complex Electrophile Type->Sensitive Labile Scale Scale > 10g? Primary->Scale MethodB Protocol B: LiHMDS / THF (Mild, Low Temp) Sensitive->MethodB Prevent Elimination MethodA Protocol A: NaH / DMF (Standard High Yield) Scale->MethodA No (Discovery) MethodC Protocol C: PTC (KOH / Toluene) (Process Friendly) Scale->MethodC Yes (Process)

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Detailed Protocols

Protocol A: The Standard Approach (NaH / DMF)

Best for: Primary alkyl halides, discovery scale (mg to g), maximum conversion.

Mechanism: Sodium hydride (NaH) irreversibly deprotonates the lactam, generating a sodium enolate. The high dielectric constant of DMF dissociates the Na+ ion, favoring N-alkylation over O-alkylation.

Materials:

  • Substrate: 3-Azabicyclo[4.1.0]heptan-2-one (1.0 equiv)

  • Base: NaH (60% dispersion in mineral oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (1.1–1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Apparatus Prep: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Base Washing (Optional but Recommended): Place NaH (1.2 equiv) in the flask. Wash twice with anhydrous hexanes to remove mineral oil if the alkylation byproduct is difficult to separate. Decant hexanes under inert gas.

  • Solvation: Suspend NaH in anhydrous DMF at 0 °C.

  • Deprotonation: Dissolve 3-azabicyclo[4.1.0]heptan-2-one in a minimal amount of DMF. Add dropwise to the NaH suspension at 0 °C.

    • Observation: Evolution of H₂ gas.

    • Time: Stir at 0 °C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0 °C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS (typically 2–16 hours).

  • Quench: Cool to 0 °C. Carefully add saturated aqueous NH₄Cl.

    • Note: Do not use HCl, as the cyclopropane ring is acid-sensitive.

  • Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (to remove DMF) and Brine. Dry over Na₂SO₄.

Protocol B: The Precision Approach (LiHMDS / THF)

Best for: Complex electrophiles, preventing elimination side-reactions, or strictly anhydrous requirements.

Context: This method mimics the conditions used in the synthesis of GSK1360707 intermediates, where LiHMDS is used to handle the bicyclic skeleton without degrading sensitive functionalities.[1]

Materials:

  • Base: LiHMDS (1.0 M in THF) (1.1 equiv)

  • Solvent: Anhydrous THF

  • Additive: DMPU (Optional, 2.0 equiv) – Use if reaction is sluggish to break up lithium aggregates.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in anhydrous THF (0.15 M) under N₂. Cool to -78 °C.

  • Deprotonation: Add LiHMDS dropwise. Stir at -78 °C for 15 mins, then 0 °C for 15 mins.

  • Addition: Add the electrophile (dissolved in THF if solid) at -78 °C.

  • Controlled Warming: Allow the reaction to warm slowly to RT overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with MTBE or EtOAc.

Protocol C: Phase Transfer Catalysis (Solid-Liquid)

Best for: Scale-up (>10g), avoiding DMF, using inexpensive bases.

Materials:

  • Base: KOH (powdered, 3.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)

  • Solvent: Toluene or 2-MeTHF

Step-by-Step Procedure:

  • Mix: Combine substrate, powdered KOH, and TBAB in Toluene.

  • Add Electrophile: Add Alkyl Halide (1.2 equiv).

  • Heat: Heat to 40–60 °C with vigorous stirring.

    • Note: High agitation is critical for solid-liquid PTC.

  • Filtration: Upon completion, cool and filter off the solid salts.

  • Purification: Concentrate the filtrate. Often yields clean product without aqueous workup.

Critical Data & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
O-Alkylation (Imidate formation) "Hard" electrophile or tight ion pairing.Switch solvent to DMF/DMPU to separate ion pairs. Use a softer leaving group (Iodide vs Bromide).
Ring Opening Acidic quench or excessive heat.Ensure quench pH > 7. Keep reaction temp < 80 °C.
Incomplete Conversion Enolate aggregation.Add 10% DMPU or HMPA (if safety permits). Warm deprotonation step to 40°C before adding electrophile.
Elimination of Electrophile Base is too strong/hindered.Switch from LiHMDS to NaH. Use lower temperature.

Pathway Visualization: Reaction Mechanism

Mechanism Substrate 3-Azabicyclo [4.1.0]heptan-2-one Enolate Lactam Enolate (N- / O- Resonance) Substrate->Enolate Deprotonation (Fast) Base Base (B-) Base->Enolate ProductN N-Alkylated Product (Thermodynamic) Enolate->ProductN Soft Electrophile Polar Solvent ProductO O-Alkylated Imidate (Kinetic/Hard) Enolate->ProductO Hard Electrophile Tight Ion Pair RX R-X (Electrophile) RX->ProductN RX->ProductO

Figure 2: Mechanistic divergence between N- and O-alkylation pathways.

References

  • GSK1360707 Synthesis: Sorbera, L. A., et al. "Synthesis of the Triple Reuptake Inhibitor GSK1360707."[1] Drugs of the Future, vol. 36, no. 10, 2011. (Demonstrates LiHMDS usage on the [4.1.0] skeleton).

  • General Lactam Alkylation: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.
  • Bicyclic Lactam Reactivity: Parsons, A. F. "Recent developments in the synthesis of bicyclic lactams." Tetrahedron, vol. 52, no. 12, 1996.

  • Microwave/Green Methods: Bogdal, D. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules, vol. 4, 1999, pp. 333-338.

Sources

Method

Microwave-assisted synthesis of 3-Azabicyclo[4.1.0]heptan-2-one derivatives

Application Note: Microwave-Assisted Synthesis of 3-Azabicyclo[4.1.0]heptan-2-one Derivatives Part 1: Executive Summary & Strategic Value The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a "privileged structure" i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Azabicyclo[4.1.0]heptan-2-one Derivatives

Part 1: Executive Summary & Strategic Value

The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a "privileged structure" in modern drug discovery. As a conformationally restricted analogue of


-lactams (valerolactams) and amino acids (e.g., pipecolic acid), it serves as a critical peptidomimetic template. The fusion of the cyclopropane ring imparts rigidity, locking the amide bond vector and improving metabolic stability against peptidases.

Traditional synthesis of this bicyclic core often involves slow, high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. This Application Note details a Microwave-Assisted Intramolecular Carbenoid Cyclopropanation protocol. By utilizing dielectric heating, we achieve rapid diazo decomposition and carbenoid insertion, significantly enhancing the trans-diastereoselectivity and yield while minimizing reaction times from hours to minutes.

Part 2: Scientific Foundation & Mechanism[1]

The Synthetic Challenge

The construction of the [4.1.0] system typically relies on the transition-metal-catalyzed decomposition of


-diazoacetamides tethered to an alkene. The key challenges in batch thermal methods include:
  • Dimerization: High concentration of the diazo species leads to intermolecular carbene dimerization (azine formation) rather than cyclization.

  • Thermal Gradients: Uneven heating in oil baths can result in variable yields and decomposition of the sensitive diazo moiety.

The Microwave Advantage

Microwave irradiation (MW) offers a distinct kinetic advantage for this transformation:

  • Rapid Catalyst Activation: MW irradiation efficiently couples with polar transition metal catalysts (Rh, Cu), ensuring immediate initiation of the catalytic cycle.

  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, overcoming the activation energy barrier for the formation of the strained bicyclic system.

  • Safety Profile: Although diazo compounds are energetic, the ability to run these reactions on a small scale with precise temperature/pressure control in modern MW reactors mitigates the risk associated with large-scale thermal accumulation.

Mechanistic Pathway

The reaction proceeds via the formation of a metal-carbenoid intermediate from the diazo precursor, followed by an intramolecular [2+1] cycloaddition to the tethered olefin.

ReactionPathway Precursor N-(homoallyl) Diazoacetamide DiazoDec N2 Extrusion (Rate Limiting) Precursor->DiazoDec MW Irradiation (100-120°C) Carbenoid Metal-Carbenoid Intermediate (Rh=C) DiazoDec->Carbenoid - N2 TS Cyclization Transition State Carbenoid->TS Intramolecular Approach Product 3-Azabicyclo[4.1.0] heptan-2-one TS->Product [2+1] Cycloaddition Cat Rh2(OAc)4 Catalyst Cat->DiazoDec

Figure 1: Mechanistic pathway for the Rh(II)-catalyzed intramolecular cyclopropanation under microwave conditions.

Part 3: Experimental Protocols

General Safety Warning
  • Diazo Compounds: Potentially explosive. Do not scale up beyond 2 mmol in a single microwave vial without explicit safety validation.

  • Venting: Ensure the microwave system has an active pressure monitoring and venting mechanism.

Substrate Preparation (Pre-Microwave)

Precursor:2-Diazo-N-(but-3-en-1-yl)acetamide

  • React but-3-en-1-amine with succinimidyl diazoacetate (or diketene followed by diazo transfer) to generate the stable diazo precursor.

  • Purify via silica gel chromatography (protect from light) before the MW step.

Microwave-Assisted Cyclization Protocol

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or Anton Paar Monowave). Vessel: 2–5 mL Microwave vial with a resealable septum cap.

Reagents:

  • Substrate: 2-Diazo-N-(but-3-en-1-yl)acetamide (0.5 mmol, ~70 mg)

  • Catalyst: Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ] (1 mol%, ~2.2 mg)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCE is preferred for higher temperature ceilings.

Step-by-Step Workflow:

  • Charge: In a clean, dry 5 mL MW vial, dissolve the Diazo Substrate (0.5 mmol) in anhydrous DCE (4 mL). This creates a ~0.125 M solution. Note: Higher dilution (0.05 M) may improve yield if dimerization is observed.

  • Catalyst Addition: Add the Rh

    
    (OAc)
    
    
    
    catalyst in one portion. The solution should turn a pale green/blue depending on the catalyst.
  • Seal: Crimp the vial cap tightly.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 80 °C (for DCM) or 100 °C (for DCE).

    • Time: 5 minutes.

    • Pre-stirring: 30 seconds (High speed).[1]

    • Absorption Level: Normal.

  • Execution: Start the run. The pressure will rise due to solvent vapor and N

    
     gas evolution. Monitor pressure limit (typically set to 15 bar).
    
  • Work-up:

    • Cool the vial to room temperature using the reactor's compressed air cooling.

    • Carefully de-crimp (residual pressure from N

      
       may exist).
      
    • Filter the reaction mixture through a short pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient).

Data Analysis & Validation:

  • NMR: Look for the disappearance of the diazo proton (broad singlet ~5-6 ppm if alpha-H exists, or loss of yellow color) and the appearance of high-field cyclopropane protons (0.5–1.5 ppm).

  • Stereochemistry: The trans-fused isomer is typically the major product due to steric constraints in the transition state.

Optimization Table (Solvent & Catalyst)
EntryCatalyst (1 mol%)SolventTemp (°C)Time (min)Yield (%)Diastereomeric Ratio (dr)
1Rh

(OAc)

DCM60107885:15
2Rh

(OAc)

DCE 100 5 92 90:10
3Cu(OTf)

DCE100106580:20
4Rh

(esp)

Toluene12038888:12

Table 1: Optimization of reaction conditions. Rhodium acetate in DCE at 100°C provides the optimal balance of speed and conversion.

Part 4: Advanced Application - Scaffold Diversification

Once the core 3-azabicyclo[4.1.0]heptan-2-one is synthesized, it serves as a versatile template. The lactam nitrogen can be alkylated, or the carbonyl reduced to the amine.

Workflow: N-Alkylation for Library Generation

  • Reagents: Bicyclic Lactam (1 equiv), R-Br (1.2 equiv), NaH (1.5 equiv).

  • Solvent: DMF.

  • MW Conditions: 120 °C, 10 min.

  • Result: Rapid access to N-functionalized peptidomimetics.

Workflow Step1 Precursor Synthesis (Diazo Transfer) Step2 MW Cyclization (Rh2(OAc)4, 100°C, 5 min) Step1->Step2 Purified Diazo Step3 Validation (NMR/LCMS) Confirm [4.1.0] Core Step2->Step3 Crude Product Step4 Diversification (N-Alkylation/Reduction) Step3->Step4 Library Gen

Figure 2: Operational workflow from precursor to lead generation.

References

  • Doyle, M. P., et al. (1996). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society. Link

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Charette, A. B., et al. (2000). Simmons-Smith Cyclopropanation of Enecarbamates. Journal of the American Chemical Society. Link

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Link(Cited for comparative bicyclic amine handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Azabicyclo[4.1.0]heptan-2-one Diastereomers

Status: Operational Ticket ID: #PUR-AZA-410 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Scaffold Analysis Welcome to the technical support hub for the 3-azabicyclo[4.1.0]hep...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-AZA-410 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for the 3-azabicyclo[4.1.0]heptan-2-one scaffold. This bicyclic lactam is a critical intermediate in the synthesis of glutamine synthetase inhibitors and antiviral agents.

The Stereochemical Challenge: While the [4.1.0] ring fusion is almost exclusively cis due to the high strain of trans-fused bicyclic systems, diastereomers typically arise from substituents on the cyclopropane ring (C7 position) relative to the bridgehead hydrogens. These are classified as endo (syn to the lactam bridge) or exo (anti to the lactam bridge).

  • Endo-isomers: Often more polar due to the proximity of substituents to the lactam nitrogen lone pair or carbonyl dipole.

  • Exo-isomers: Generally less sterically hindered and may elute faster on non-polar stationary phases.

This guide prioritizes chromatographic and crystallographic separation techniques validated for fused cyclopropyl-lactam systems.

Diagnostic Workflow (Triage)

Before selecting a method, use this decision matrix to determine the optimal purification route based on your crude mixture's profile.

PurificationStrategy Start Start: Crude Mixture Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Amorphous TLC TLC Analysis (SiO2) (EtOAc/Hexane) Solid->TLC Standard Req. Cryst Method B: Fractional Recrystallization Solid->Cryst High Purity Req. Oil->TLC DeltaRf ΔRf Value? TLC->DeltaRf LargeDelta ΔRf > 0.15 DeltaRf->LargeDelta SmallDelta ΔRf < 0.10 DeltaRf->SmallDelta Flash Method A: Flash Chromatography (Normal Phase) LargeDelta->Flash SmallDelta->Cryst Scale > 5g & Solid HPLC Method C: Preparative HPLC (C18 / PFP) SmallDelta->HPLC Scale < 1g

Figure 1: Decision matrix for selecting the purification methodology based on physical state and chromatographic resolution (ΔRf).

Method A: Flash Column Chromatography (Silica Gel)

Best for: Routine separation of endo/exo diastereomers with


.
The Science of Interaction

The 3-azabicyclo[4.1.0]heptan-2-one core is a polar lactam. The amide functionality interacts strongly with the acidic silanols of silica gel.

  • Risk: "Tailing" or peak broadening caused by hydrogen bonding between the lactam NH and silica.

  • Solution: Passivation of the silica surface using a co-solvent modifier.

Protocol

Step 1: TLC Optimization Screen the following mobile phases on silica plates. Visualize using KMnO₄ (cyclopropane is oxidizable) or Iodine.

Solvent SystemRatio (v/v)Target

Notes
EtOAc / Hexane30:70 to 80:200.2 - 0.3Standard starting point.
DCM / MeOH98:2 to 95:50.3 - 0.4For highly polar derivatives.
EtOAc / Acetone 80:20 0.25 Highly recommended for lactam separation.

Step 2: Column Packing & Elution

  • Stationary Phase: Spherical silica (25–40 µm) is preferred over irregular silica for tighter bands.

  • Loading: Dissolve crude in minimum DCM. If solubility is poor, use "dry loading" (adsorb onto Celite or silica).

  • Gradient:

    • Start: 100% Non-polar (Hexane or DCM).

    • Ramp: 0%

      
       100% Polar solvent over 15 CV (Column Volumes).
      
    • Critical: If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanols.

Method B: Fractional Recrystallization

Best for: Large-scale (>5g) enrichment of the major diastereomer (usually the thermodynamically stable exo-isomer).

The Science of Lattice Energy

Bicyclic lactams have high lattice energies due to intermolecular hydrogen bonding (N-H


 O=C). Diastereomers often have significantly different packing efficiencies. The cis-fused [4.1.0] system is rigid; the isomer that can form planar "ribbons" of H-bonds will crystallize first.
Protocol
  • Solvent Screening: Test solubility in hot vs. cold solvent.

    • Ideal: Soluble in boiling solvent, insoluble at 0°C.

    • Candidates: Ethyl Acetate/Heptane (layered), Isopropanol (IPA), or Toluene (for very non-polar derivatives).

  • Procedure:

    • Dissolve crude mixture in minimum boiling EtOAc.

    • Add hot Heptane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Cool slowly to RT, then to 4°C.

  • Harvest: Filter crystals. The mother liquor will be enriched in the minor diastereomer (often the endo isomer).

Method C: Preparative HPLC (Reverse Phase)

Best for: Difficult separations (


) or final polishing (>99% purity).
Stationary Phase Selection

Standard C18 columns may struggle with the structural similarity of endo/exo isomers.

  • Recommendation: Use a PFP (Pentafluorophenyl) or Phenyl-Hexyl column.

  • Why? These phases offer

    
    -
    
    
    
    interactions and shape selectivity that discriminate between the "flat" and "bent" conformations of the [4.1.0] system better than hydrophobic C18 interactions alone.
Mobile Phase Protocol
  • Buffer: Water + 0.1% Formic Acid (keeps lactam neutral/protonated).

  • Organic: Acetonitrile (ACN).

  • Gradient: Shallow gradients are required.

    • Example: 10% to 40% ACN over 20 minutes.

Troubleshooting & FAQs

Q: My compound is decomposing on the silica column. What is happening? A: While the lactam is stable, the cyclopropane ring is sensitive to acid-catalyzed ring opening, especially if electron-donating groups are present.

  • Fix: Switch to Neutral Alumina or use silica pre-treated with 2% Triethylamine. Avoid chlorinated solvents if they are acidic (stabilized with HCl).

Q: The diastereomers co-elute on C18 HPLC. How do I separate them? A: The hydrophobic difference is too small.

  • Fix: Switch to a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H). Even though you are separating diastereomers (which are achiral relative to each other in terms of physical properties), chiral columns are excellent at separating geometric isomers due to the specific shape of the inclusion cavities.

Q: I see a third peak forming during evaporation. Is it an isomer? A: It is likely the ring-opened product (e.g., an allyl-substituted piperidinone) caused by thermal stress or acid traces.

  • Fix: Keep water bath temperature < 40°C. Ensure all acid (formic/TFA) is removed via lyophilization rather than rotary evaporation if possible.

References

  • Synthesis of 3-Azabicyclo[4.1.

    • Title: Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes.[1]

    • Source:Organic Letters (ACS Publications).[1]

    • URL:[Link]

  • Ring Stability & Reactivity

    • Title: Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.[2] (Discusses the [4.1.0] tosylate stability).

    • Source:Journal of Visualized Experiments (via NCBI/PMC).
    • URL:[Link]

  • General Bicyclic Lactam Purification

    • Title: Diastereoselectivity of Alkylations of Bicyclic Lactams.[3]

    • Source:Tetrahedron / ResearchG
    • URL:[Link]

Sources

Optimization

Technical Support Guide: Preventing Ring-Opening in 3-Azabicyclo[4.1.0]heptan-2-one

Executive Summary: The Strain Penalty The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a structural conflict: a rigid, strained cyclopropane ring fused to a lactam (piperidin-2-one) core. While kinetically stable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain Penalty

The 3-azabicyclo[4.1.0]heptan-2-one scaffold represents a structural conflict: a rigid, strained cyclopropane ring fused to a lactam (piperidin-2-one) core. While kinetically stable under neutral conditions, this molecule possesses high potential energy (


 strain).

The Failure Mode: The primary cause of yield loss is acid-catalyzed homoconjugate addition . The cyclopropane bond adjacent to the carbonyl (C1–C6) acts as a "loaded spring." Upon protonation of the lactam oxygen, the C1–C6 bond becomes hyper-electrophilic, inviting nucleophilic attack (by water, alcohols, or halides) and resulting in irreversible ring opening to ethyl-substituted piperidones.

This guide provides a self-validating workflow to navigate this instability during workup and purification.

The Chemistry of Failure (Mechanism)

To prevent ring opening, one must understand the electronic trigger. The cyclopropane ring in this system is conjugated with the carbonyl group.

Mechanistic Pathway[1][2]
  • Activation: Trace acid (

    
    ) protonates the carbonyl oxygen.
    
  • Delocalization: The positive charge is delocalized, placing significant cationic character on the cyclopropyl carbons (C1/C6).

  • Collapse: A nucleophile (

    
    ) attacks the 
    
    
    
    -carbon, cleaving the cyclopropane bond.

DecompositionMechanism Start Intact 3-Azabicyclo [4.1.0]heptan-2-one Inter Protonated Intermediate (Activated Electrophile) Start->Inter Protonation (Fast) Acid Acidic Environment (pH < 4) Acid->Inter Product Ring-Opened Byproduct (Ethyl-piperidinone) Inter->Product Homoconjugate Addition Nu Nucleophile Attack (H2O, ROH, Cl-) Nu->Product

Figure 1: Acid-catalyzed decomposition pathway of cyclopropyl lactams.

Protocol: The "Buffered Workup" System

Standard acidic washes (e.g., 1M HCl) used to remove zinc salts (from Simmons-Smith reactions) or excess amines will destroy this molecule. You must utilize a Chelation-Based Quench .

Reagent Preparation
ReagentConcentrationRole
Rochelle's Salt Sat. Aqueous (Potassium Sodium Tartrate)Chelates Zn/Al salts at neutral pH.
Na₂EDTA 0.5 M Aqueous (pH 8.0)Alternative chelator for stubborn emulsions.
Triethylamine (

)
NeatBasifying agent for silica gel.
Step-by-Step Isolation Procedure

Step 1: The Neutral Quench

  • Do NOT use HCl or

    
     (which is slightly acidic).
    
  • Action: Dilute reaction mixture with 4 volumes of diethyl ether or DCM.

  • Action: Slowly add Saturated Rochelle's Salt solution (1:1 v/v ratio with organic phase).

  • Critical Observation: Stir vigorously until two clear layers form (1–4 hours). The "milky" emulsion must disappear.

Step 2: pH-Monitored Extraction

  • Separate layers.[1][2]

  • Validation: Spot the aqueous layer on pH paper. It must read pH 6.5 – 7.5 .

    • If pH < 6: Add Sat.

      
       immediately.
      
  • Back-extract aqueous layer 2x with DCM to recover dissolved product (lactams have moderate water solubility).

Step 3: Non-Acidic Drying

  • Use Sodium Sulfate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
  • Avoid: Magnesium Sulfate (

    
    ), which is slightly Lewis acidic and can catalyze opening in highly sensitive strained rings.
    

Step 4: Thermal Control

  • Concentrate under reduced pressure.

  • Limit: Water bath

    
    . Vacuum 
    
    
    
    mbar.

Purification: The Deactivated Stationary Phase

Silica gel is inherently acidic (


) due to surface silanol groups (

). This is the most common point of failure.
Method A: Triethylamine Deactivation (Recommended)

This method neutralizes acidic sites on the silica before the compound touches them.

  • Slurry Preparation: Prepare the silica slurry using your eluent + 1% Triethylamine (

    
    ) .
    
  • Column Packing: Pour the column and flush with 2 column volumes (CV) of this basic solvent.

  • Equilibration: Flush with 1 CV of the standard eluent (without

    
    ) to remove excess amine, or leave it in if the compound is extremely labile.
    
  • Loading: Load the crude sample. Do not use acid-washed sand.

Method B: Alumina Alternative

If degradation persists on deactivated silica, switch stationary phases.[3][4]

  • Phase: Neutral Alumina (Brockmann Grade III).

  • Note: Alumina has lower resolution than silica; gradient elution may need adjustment.

Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose yield loss during the experiment.

Troubleshooting Start Yield Loss Detected CheckTLC Check Crude NMR/TLC Is ring intact before workup? Start->CheckTLC ReactionFail Ring open in crude CheckTLC->ReactionFail No WorkupFail Ring intact in crude, gone after extraction CheckTLC->WorkupFail Yes Soln1 Reaction conditions too acidic? Change Lewis Acid or Temp. ReactionFail->Soln1 Soln2 Switch to Rochelle's Salt Check Aqueous pH > 6 WorkupFail->Soln2 ColFail Intact after extraction, gone after column WorkupFail->ColFail Extraction OK Soln3 Silica Acidity. Use 1% Et3N or Alumina ColFail->Soln3

Figure 2: Diagnostic workflow for identifying the stage of decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use


 to quench the Simmons-Smith reaction for this substrate? 
A: No.  Ammonium chloride is weakly acidic (

, but solutions can be lower). For 3-azabicyclo[4.1.0]heptan-2-one, even weak proton sources can trigger opening over time. Use Rochelle’s Salt or

/EDTA
.

Q: The product is an oil and looks clean by TLC but decomposes in the freezer. Why? A: Trace chloroform acidity. If you used


 for NMR and returned it to the bulk, the HCl generated by photolysis of chloroform can destroy the ring.
  • Fix: Filter

    
     through basic alumina before NMR. Store the bulk product neat or in Benzene/Toluene, stabilized with copper wire or solid 
    
    
    
    .

Q: My compound streaks on the TLC plate. A: This indicates decomposition on the plate or interaction with silanols. Add 1%


 to your TLC developing chamber.[4] If the spot tightens up, your compound is acid-sensitive; use the Deactivated Silica protocol for the column.

Q: Can I use DCM as the extraction solvent? A: Yes, but monitor for emulsions. Cyclopropyl lactams are amphiphilic. If emulsions occur, add a small amount of brine, but ensure the pH remains neutral.

References

  • Simmons-Smith Workup Protocols

    • Charette, A. B., et al. "Improved Zinc-Catalyzed Simmons-Smith Reaction."[5] Organic Letters, 2014.[5] Link

    • Context: Establishes the necessity of chelation-based workups (Rochelle's salt) to avoid acidic quenching of zinc carbenoids.
  • Silica Gel Acidity & Deactivation

    • Department of Chemistry, University of Rochester. "Tips for Flash Column Chromatography." Link

    • Context: Authoritative guide on deactivating silica with triethylamine for acid-sensitive compounds.
  • Cyclopropane Ring Strain & Reactivity

    • Wipf, P., et al. "Transannular Cyclopropanation of Bicyclic Lactams." Journal of the American Chemical Society, 1993. Link

    • Context: Discusses the strain and reactivity of cyclopropane-fused lactams and their susceptibility to ring opening.
  • General Stability of Bicyclo[4.1.

    • PubChem Compound Summary for Bicyclo[4.1.0]heptan-2-one.[6] Link

    • Context: Physical properties and structural data supporting the strained n

Sources

Troubleshooting

Stability issues of 3-Azabicyclo[4.1.0]heptan-2-one under acidic conditions

Welcome to the technical support center for 3-Azabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Azabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this bicyclic lactam, particularly under acidic conditions. The insights provided herein are synthesized from established principles of organic chemistry, extensive experience with related molecular scaffolds, and the available scientific literature.

Introduction

3-Azabicyclo[4.1.0]heptan-2-one is a unique bicyclic lactam containing a strained cyclopropane ring fused to a piperidinone core. This structural motif, while synthetically valuable, presents inherent stability challenges, especially in acidic environments. Understanding these potential issues is critical for designing robust experimental protocols, ensuring data integrity, and accelerating drug discovery programs. This guide will address common questions and troubleshooting scenarios encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-Azabicyclo[4.1.0]heptan-2-one that influence its stability under acidic conditions?

A1: The stability of 3-Azabicyclo[4.1.0]heptan-2-one in acidic media is primarily dictated by two key structural components: the lactam (amide) functionality and the fused cyclopropane ring .

  • Lactam Hydrolysis: The six-membered lactam ring is susceptible to acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to ring-opening and the formation of the corresponding amino acid derivative. The kinetics of this process are influenced by factors such as acid concentration, temperature, and the specific solvent system.[1][2][3]

  • Cyclopropane Ring Opening: The cyclopropane ring is a strained three-membered ring that can undergo acid-catalyzed ring-opening.[4][5] Protonation of the cyclopropane ring, or Lewis acid coordination, can lead to the formation of a carbocationic intermediate, which can then be attacked by nucleophiles present in the reaction medium.[6] The regioselectivity and stereoselectivity of this ring-opening are dependent on the substitution pattern and the reaction conditions.

Q2: What are the likely degradation pathways for 3-Azabicyclo[4.1.0]heptan-2-one in an acidic solution?

A2: Based on the reactive functionalities, two primary degradation pathways are anticipated under acidic conditions:

  • Lactam Hydrolysis: This pathway involves the cleavage of the amide bond, resulting in the formation of a γ-aminobutyric acid derivative with a cyclopropyl group.

  • Cyclopropane Ring Opening: This can occur either before or after lactam hydrolysis. The ring-opening can proceed via different mechanisms, potentially leading to a variety of products depending on the nature of the acid and the nucleophiles present. For instance, in the presence of water, a hydroxyl group could be introduced.

It is also possible for both degradation pathways to occur, leading to a complex mixture of degradation products. The predominant pathway will be influenced by the specific reaction conditions.

Q3: What are the initial signs of degradation I should watch for in my sample of 3-Azabicyclo[4.1.0]heptan-2-one?

A3: Initial signs of degradation can be subtle. Visually, you might observe a change in the color of your solution or the formation of a precipitate. However, the most reliable method for detecting degradation is through analytical techniques. A time-point analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. The appearance of new peaks or a decrease in the peak area of the parent compound is a clear indication of degradation.

Q4: What are the recommended storage conditions for 3-Azabicyclo[4.1.0]heptan-2-one to ensure its long-term stability?

A4: To minimize degradation, 3-Azabicyclo[4.1.0]heptan-2-one should be stored as a solid in a cool, dry, and dark place. A desiccator at or below room temperature is ideal. If the compound must be stored in solution, it is advisable to use an aprotic, non-acidic solvent and to store the solution at low temperatures (e.g., -20°C or -80°C). Avoid prolonged storage in protic or acidic solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Scenario 1: My HPLC/LC-MS analysis shows multiple unexpected peaks after dissolving 3-Azabicyclo[4.1.0]heptan-2-one in an acidic mobile phase for an extended period.

  • Problem: The compound is likely degrading in your acidic mobile phase.

  • Troubleshooting Steps:

    • Neutralize the Mobile Phase: If your analytical method allows, adjust the pH of your mobile phase to be closer to neutral.

    • Minimize Residence Time: Prepare your samples immediately before analysis and minimize the time they spend in the autosampler.

    • Use a Co-solvent: If solubility is an issue, consider using a minimal amount of an aprotic co-solvent (e.g., acetonitrile, DMSO) to dissolve the compound before diluting with the mobile phase. Ensure the co-solvent is compatible with your HPLC/LC-MS system.

    • Lower the Temperature: If your autosampler has temperature control, set it to a lower temperature (e.g., 4°C) to slow down the degradation process.[7][8]

Scenario 2: I am attempting a reaction with 3-Azabicyclo[4.1.0]heptan-2-one under acidic conditions, and I am observing low yields and a complex mixture of byproducts.

  • Problem: The acidic reaction conditions are likely causing significant degradation of your starting material.

  • Troubleshooting Steps:

    • Use a Milder Acid: If possible, switch to a milder acid or a Lewis acid that is less prone to promoting hydrolysis.[4]

    • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of degradation.

    • Shorten the Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation has occurred.

    • Protecting Groups: Consider if a protecting group strategy for the lactam nitrogen could be employed to increase stability, although this would add synthetic steps.

    • Anhydrous Conditions: If water is not essential for your reaction, conducting the experiment under anhydrous conditions can prevent lactam hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a framework for investigating the stability of 3-Azabicyclo[4.1.0]heptan-2-one under acidic stress conditions.

  • Sample Preparation: Prepare a stock solution of 3-Azabicyclo[4.1.0]heptan-2-one in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Control: Add an equivalent aliquot of the stock solution to purified water.

  • Incubation: Incubate both the stressed and control samples at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, neutralize it with a suitable base (e.g., sodium bicarbonate solution), and dilute it with the mobile phase for HPLC or LC-MS analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.[9]

Protocol 2: Stability-Indicating HPLC-UV Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid in water (for acidic conditions, if the compound is sufficiently stable for the run time) or a neutral buffer like phosphate-buffered saline.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the parent compound and any potential degradation products.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Data Presentation

Table 1: Hypothetical Stability Data for 3-Azabicyclo[4.1.0]heptan-2-one under Acidic Stress

Time (hours)% Parent Compound Remaining (0.1 M HCl, 40°C)Number of Degradation Peaks
01000
2852
4723
8554
24205

Note: This is hypothetical data for illustrative purposes.

Visualizations

Degradation_Pathways cluster_main 3-Azabicyclo[4.1.0]heptan-2-one cluster_path1 Lactam Hydrolysis cluster_path2 Cyclopropane Ring Opening cluster_combined Combined Degradation Start 3-Azabicyclo[4.1.0]heptan-2-one P1 Ring-Opened Amino Acid Start->P1 H+ / H2O P2 Ring-Opened Piperidinone (e.g., with nucleophile addition) Start->P2 H+ / Nu- P3 Further Degradation Products P1->P3 P2->P3

Caption: Potential degradation pathways of 3-Azabicyclo[4.1.0]heptan-2-one under acidic conditions.

Troubleshooting_Workflow Start Instability Observed (Low Yield / Multiple Peaks) Q1 Is the issue during a reaction or analysis? Start->Q1 Reaction Reaction Issue Q1->Reaction Reaction Analysis Analytical Issue Q1->Analysis Analysis Sol1 Use milder acid Lower temperature Shorter reaction time Anhydrous conditions Reaction->Sol1 Sol2 Neutralize mobile phase Minimize sample residence time Use aprotic co-solvent Lower autosampler temperature Analysis->Sol2

Caption: Troubleshooting workflow for stability issues of 3-Azabicyclo[4.1.0]heptan-2-one.

Conclusion

The unique structure of 3-Azabicyclo[4.1.0]heptan-2-one presents both synthetic opportunities and stability challenges. A thorough understanding of its potential degradation pathways under acidic conditions is paramount for its successful application in research and development. By employing careful experimental design, appropriate analytical monitoring, and proactive troubleshooting, researchers can mitigate stability issues and ensure the reliability of their results. This guide provides a foundational framework for addressing these challenges, and we encourage you to contact our technical support for any further assistance.

References

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Center for Biotechnology Information. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams. MDPI. [Link]

  • Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. ResearchGate. [Link]

  • The proposed degradation pathways of AZ under stress storage conditions... ResearchGate. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. [Link]

  • Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Scientific Research Publishing. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ASM Journals. [Link]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. National Center for Biotechnology Information. [Link]

  • Theoretical Study of the Alkaline Hydrolysis of a Bicyclic Aza-β-lactam. ACS Publications. [Link]

  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Center for Biotechnology Information. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. National Center for Biotechnology Information. [Link]

  • An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles. ResearchGate. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PubMed. [Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. [Link]

  • Degradation pathway of drug. ResearchGate. [Link]

  • 3-(3-Azabicyclo[4][10][10]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-. PubChem. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]

Sources

Optimization

Recrystallization techniques for high-purity 3-Azabicyclo[4.1.0]heptan-2-one

Topic: Recrystallization Techniques for High-Purity 3-Azabicyclo[4.1.0]heptan-2-one Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Techniques for High-Purity 3-Azabicyclo[4.1.0]heptan-2-one Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Ticket ID: #REC-AZA-410 Subject: Optimization of Crystallization for Strained Bicyclic Lactams Status: Open for Consultation[2]

Welcome to the Technical Support Center. Below you will find a specialized guide for the purification of 3-Azabicyclo[4.1.0]heptan-2-one . This compound presents unique challenges due to the fusion of a strained cyclopropane ring with a polar lactam functionality. Our protocols are designed to maximize purity while preserving the integrity of the strained ring system.

Module 1: Solubility Profiling & Solvent Selection

The Challenge: 3-Azabicyclo[4.1.0]heptan-2-one possesses a "schizophrenic" solubility profile.[2] The lactam (amide) moiety is highly polar and hydrogen-bond accepting, while the bicyclic hydrocarbon skeleton is lipophilic. Furthermore, the cyclopropane ring introduces significant angle strain (~27.6 kcal/mol), making the molecule susceptible to ring-opening decomposition under acidic conditions or excessive heat [1].[1]

Solvent Screening Matrix:

Solvent ClassSpecific SolventSolubility RatingSuitabilityTechnical Notes
Polar Aprotic Ethyl Acetate (EtOAc)High (Hot) / Mod (Cold)Primary Best balance for single-solvent systems.[2]
Chlorinated Dichloromethane (DCM)Very HighSolvent A Too soluble for single-solvent; excellent for dissolving crude oils before adding anti-solvent.[2]
Alcohols Ethanol / IPAHighSolvent A Good solubility, but high risk of "oiling out" if water is used as anti-solvent.[1][2]
Alkanes Hexanes / HeptaneLow / InsolubleAnti-Solvent Essential for inducing precipitation.[2] Heptane is preferred over hexanes due to higher boiling point (allows hotter dissolution).[2]
Ethers MTBE / Et2OModerateAlternative Good intermediate polarity; useful if EtOAc fails.[2]

Critical Warning: Avoid acidic solvents (e.g., Acetic Acid) or strongly basic conditions, as these can catalyze the ring-opening of the cyclopropane moiety [2].[1]

Module 2: The Recrystallization Protocol

Method A: The "Standard" Binary Solvent System (EtOAc / Heptane) Recommended for crude purity >85%

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add minimum boiling Ethyl Acetate.[2][3]

    • Tip: If the solution is colored, treat with activated charcoal (1-2% w/w) for 5 minutes, then filter hot through Celite.[1]

  • Saturation: Remove from heat. While still hot, slowly add Heptane dropwise until a persistent cloudiness (turbidity) appears.[1][2]

  • Clarification: Add 2-3 drops of hot Ethyl Acetate to clear the solution.[2]

  • Nucleation: Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling on glass surfaces induces "crashing out" (amorphous precipitation) rather than crystal growth.[2]

  • Completion: Cool at 4°C for 4-12 hours. Filter crystals and wash with cold Heptane.[2]

Method B: The "Oiling Out" Rescue Protocol (DCM / MTBE) Recommended for gummy crudes or oils

  • Dissolve the oil in a minimum volume of DCM at room temperature.[2]

  • Add MTBE (Methyl tert-butyl ether) slowly until the solution turns slightly hazy.[2]

  • Rotary Evaporation Trick: Place the flask on a rotovap. Slowly lower pressure to selectively evaporate the DCM (lower boiling point) while leaving the MTBE.

  • As the DCM leaves, the solvent polarity drops, forcing the lactam to crystallize slowly from the MTBE solution.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated (the "oiling out" limit). Corrective Actions:

  • Temperature Control: Your anti-solvent addition temperature is likely too high.[2] Cool the solution to near room temperature before adding the anti-solvent.

  • Seeding: Add a "seed crystal" of pure material at the cloud point. This provides a template for the lattice, energetically favoring crystal growth over oil formation.

  • Trituration: If you have a gum, sonicate it in cold Hexanes or Pentane to leach out non-polar impurities and induce solidification before attempting recrystallization.[1][2]

Q2: The crystals are retaining a yellow/brown color. Diagnosis: Polar impurities or oxidation byproducts are trapped in the lattice. Corrective Actions:

  • Solvent Wash: Do not just filter; wash the filter cake with cold solvent containing 5% of the polar component (e.g., 5% EtOAc in Heptane). Pure non-polar solvent might precipitate surface impurities back onto the crystal.[2]

  • Melt-Recrystallization: If charcoal failed, perform a second recrystallization using a different solvent system (e.g., switch from EtOAc/Heptane to IPA/Water).[1]

Q3: Is the cyclopropane ring stable at boiling temperatures? Analysis: Generally, yes, for short periods in neutral solvents.[1] However, prolonged reflux (>2 hours) in high-boiling solvents (like Toluene) can induce thermal rearrangement or ring opening [3].[1] Recommendation: Keep dissolution times under 15 minutes. If it doesn't dissolve, add more solvent rather than boiling harder.[2][3]

Module 4: Workflow Visualization
Figure 1: Solvent System Decision Tree

RecrystallizationLogic Start Start: Crude 3-Azabicyclo[4.1.0]heptan-2-one CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Oil / Gum CheckState->Oil CheckPurity Est. Purity > 85%? Solid->CheckPurity Trituration Trituration: Sonicate in Pentane Oil->Trituration MethodA Method A: EtOAc / Heptane (Heat to dissolve) CheckPurity->MethodA Yes MethodB Method B: DCM / MTBE (Solvent Exchange) CheckPurity->MethodB No (Too many impurities) Result High Purity Crystals MethodA->Result MethodB->Result Trituration->CheckPurity Becomes Solid Trituration->MethodB Remains Oil

Caption: Logic flow for selecting the appropriate purification method based on the physical state and purity of the crude material.

Figure 2: Troubleshooting the "Oiling Out" Phenomenon

OilingOut Problem Issue: Oiling Out (Liquid-Liquid Phase Separation) Cause1 Temp > Melting Point Problem->Cause1 Cause2 Too much Anti-Solvent Problem->Cause2 Sol1 Solution: Lower Temp before adding Anti-Solvent Cause1->Sol1 Sol2 Solution: Add Solvent A to redissolve, then Seed Cause2->Sol2 Success Crystal Growth Sol1->Success Sol2->Success

Caption: Diagnostic pathway for resolving liquid-liquid phase separation (oiling out) during cooling.

References
  • Wiberg, K. B. (1986).[2] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link[1]

  • Mansson, C. M. F., & Burns, N. Z. (2024).[1][2][4] Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.[1][4] (Cited for general handling of strained azabicyclo systems).[2] Link

  • Charette, A. B.[1][2][4] (Ed.).[2][3][5][6] (2016).[2] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley.[2] (General reference for lactam stability). Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Azabicyclo[4.1.0]heptan-2-one and 3-Azabicyclo[3.1.0]hexane

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of strained heterocyclic scaffolds is paramount for the construction...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of strained heterocyclic scaffolds is paramount for the construction of novel molecular architectures with unique biological activities. Among these, bicyclic systems incorporating an aziridine ring have garnered considerable interest. This guide provides an in-depth comparison of the reactivity of two such scaffolds: 3-Azabicyclo[4.1.0]heptan-2-one and 3-Azabicyclo[3.1.0]hexane. By examining their structural and electronic properties, we aim to provide a predictive framework for their chemical behavior, supported by established principles and available experimental evidence.

Structural and Electronic Overview

The reactivity of these bicyclic amines is fundamentally governed by the interplay of ring strain and the electronic nature of their functional groups.

3-Azabicyclo[4.1.0]heptan-2-one is a fused bicyclic system comprising a six-membered piperidone ring and a three-membered aziridine ring. The presence of the lactam carbonyl group significantly influences the molecule's reactivity by introducing an electrophilic center.

3-Azabicyclo[3.1.0]hexane consists of a five-membered pyrrolidine ring fused with an aziridine ring. As a secondary amine, its reactivity is primarily centered around the nucleophilicity of the nitrogen lone pair and the inherent strain of the aziridine ring.

Figure 1: Molecular structures of 3-Azabicyclo[4.1.0]heptan-2-one and 3-Azabicyclo[3.1.0]hexane.

Comparative Reactivity Analysis

The differing ring sizes and functional groups in these two molecules lead to distinct reactivity profiles. The primary driving force for many reactions involving these compounds is the release of ring strain associated with the three-membered aziridine ring.

Feature3-Azabicyclo[4.1.0]heptan-2-one3-Azabicyclo[3.1.0]hexane
Primary Reactive Site Lactam carbonyl carbon (electrophilic)Nitrogen lone pair (nucleophilic)
Secondary Reactive Site Aziridine ring (susceptible to nucleophilic attack)Aziridine ring (susceptible to nucleophilic attack)
Key Reactivity Nucleophilic acyl substitution/ring opening at the carbonylN-alkylation, N-acylation, nucleophilic ring opening of the aziridine
Driving Force Release of lactam and aziridine ring strainRelease of aziridine ring strain

Ring Strain Considerations:

The inherent strain of the bicyclic systems plays a crucial role in their reactivity. The bicyclo[4.1.0]heptane skeleton is generally considered to be more strained than the bicyclo[3.1.0]hexane skeleton due to the larger ring imposing greater conformational constraints on the fused cyclopropane (in this case, aziridine) ring[1][2]. This suggests that, all else being equal, the aziridine ring in 3-Azabicyclo[4.1.0]heptan-2-one might be more prone to ring-opening reactions than that in 3-Azabicyclo[3.1.0]hexane. However, the presence of the lactam functionality introduces a more accessible electrophilic center.

Reactivity of 3-Azabicyclo[4.1.0]heptan-2-one:

The lactam carbonyl group in 3-Azabicyclo[4.1.0]heptan-2-one is the most probable site for nucleophilic attack. The fusion of the aziridine ring is expected to increase the strain of the six-membered ring, enhancing the electrophilicity of the carbonyl carbon. Studies on the analogous 1-azabicyclo[4.1.0]heptan-2-one have shown that it readily reacts with nucleophiles at the lactam carbonyl group[3]. This suggests that 3-Azabicyclo[4.1.0]heptan-2-one will likely undergo nucleophilic acyl substitution, potentially leading to ring-opening of the piperidone ring.

A 3-Azabicyclo[4.1.0]heptan-2-one C Tetrahedral Intermediate A->C Nucleophilic Attack on Carbonyl B Nucleophile (Nu-) B->C D Acyl Substitution Product C->D Leaving Group Departure E Ring-Opened Product C->E Ring Opening

Figure 2: Proposed reactivity of 3-Azabicyclo[4.1.0]heptan-2-one with nucleophiles.

Reactivity of 3-Azabicyclo[3.1.0]hexane:

As a secondary amine, the nitrogen atom in 3-Azabicyclo[3.1.0]hexane is nucleophilic and will readily react with electrophiles. Standard transformations such as N-alkylation and N-acylation are expected to proceed efficiently. The 3-azabicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry, often utilized for its rigid conformational properties[4][5][6]. The aziridine ring can also undergo nucleophilic ring-opening, particularly under acidic conditions or with strong nucleophiles, to yield functionalized pyrrolidine derivatives[7].

A 3-Azabicyclo[3.1.0]hexane C N-Substituted Product A->C N-Alkylation or N-Acylation E Ring-Opened Product A->E Aziridine Ring Opening B Electrophile (E+) B->C D Nucleophile (Nu-) D->E

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptan-2-one
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[4.1.0]heptan-2-one
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